![molecular formula C11H10N2O4 B2630686 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 92764-08-4](/img/structure/B2630686.png)
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from [(3-methoxyphenyl)methyl]urea and Diethyl oxalate .Molecular Structure Analysis
The IUPAC name of this compound is 1-(3-methoxybenzyl)-2,4,5-imidazolidinetrione . The InChI code is 1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 234.21 .Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation
A study by Jung et al. (2003) detailed the synthesis of imidazolidinetrionylsaccharin derivatives, highlighting a four-step reaction process involving 1-methyl-urea and oxalyl chloride. The biological screening of these derivatives revealed potential plant response, insecticidal, and fungicidal activities (Jung et al., 2003).
Antimicrobial and Antifungal Applications
Ammar et al. (2016) synthesized a series of new imidazolidine derivatives, evaluating their antibacterial and antifungal activities. This study found that certain derivatives showed significant activities, with the best antimicrobial activity observed for specific substituted imidazole compounds (Ammar et al., 2016).
Synthetic Studies and Applications
Lee et al. (2010) reported on the synthetic study of pharmacologically and agrochemically important imidazolidines, identifying active components for desired properties through the synthesis of various imidazolidinetrione derivatives (Lee et al., 2010).
Antiviral Activity
Rzadkowska et al. (2015) explored the synthesis of 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives, evaluating their antiviral activity against HSV-1 and CVB3 viruses. This study found specific derivatives to be active, indicating potential antiviral applications (Rzadkowska et al., 2015).
Inhibitory Action on Cancer Efflux Pump ABCB1
Żesławska et al. (2019) investigated the pharmacophoric features responsible for ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives. The study revealed potent inhibitory action and significant cytotoxic and antiproliferative properties in T-lymphoma cells (Żesławska et al., 2019).
Corrosion Inhibition
Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their corrosion inhibition efficiency on mild steel in acidic solutions. One derivative with a hydroxyl group exhibited the highest corrosion inhibition efficiency, demonstrating the potential for corrosion protection applications (Prashanth et al., 2021).
Inhibition of Cholinergic Enzymes
Pejchal et al. (2011) synthesized a series of novel imidazolidine-2,4,5-trione derivatives, characterizing their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. This study found the synthesized compounds to exhibit higher inhibitory activity than the standard drug rivastigmine, suggesting potential applications in treating cholinergic system disorders (Pejchal et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLYVPRBMBDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2630605.png)
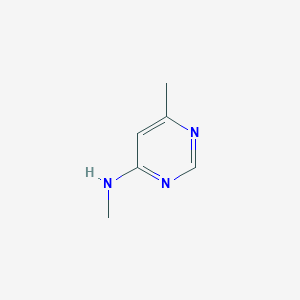
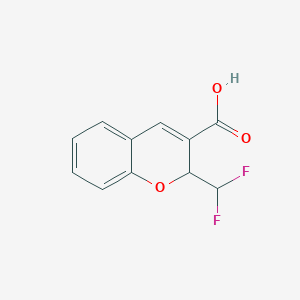

![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)

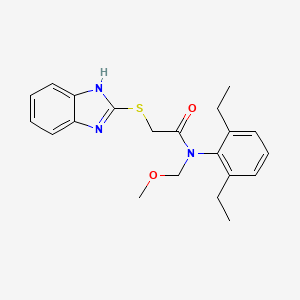
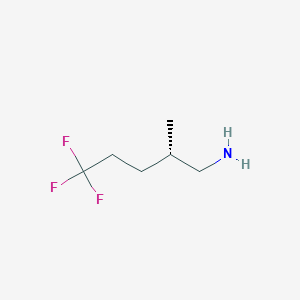
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)
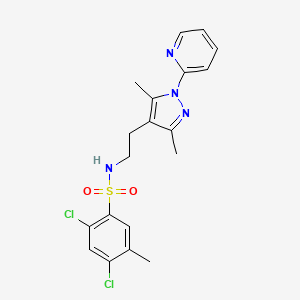
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)
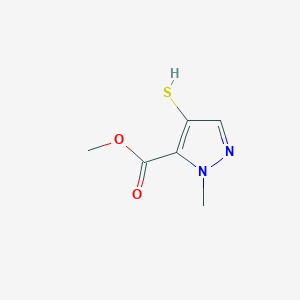

![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)